molecular formula C13H15BBrNO2 B1339048 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 479411-96-6

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1339048
M. Wt: 307.98 g/mol
InChI Key: RXYJIHWLAKWJTK-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is a brominated benzonitrile derivative with a tetramethyl dioxaborolane substituent. This structure suggests potential utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of the dioxaborolane group which can act as a boron source .

Synthesis Analysis

The synthesis of related brominated benzonitrile compounds has been explored in various studies. For instance, the preparation of 4-bromomethyl-benzonitrile was achieved through photochemical bromination of p-methyl-benzonitrile, followed by purification steps to achieve a high purity product . Although not directly related to the target compound, this method provides insight into the bromination techniques that could be applied to synthesize the brominated benzonitrile moiety of the compound .

Molecular Structure Analysis

While the exact molecular structure of "3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not discussed in the provided papers, the structure of similar compounds has been analyzed. For example, the crystal structures of brominated and iodinated derivatives of bis(oxazolinyl)benzenes have been studied, revealing supramolecular features such as hydrogen bonding and π-π interactions . These findings could suggest that the target compound may also exhibit interesting structural characteristics, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The presence of the dioxaborolane group in the target compound is particularly relevant for chemical reactions. The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through Pd-catalyzed borylation of aryl bromides, which is a key step in the preparation of compounds for Suzuki-Miyaura cross-coupling . This indicates that the target compound could be used as a boron source in such coupling reactions, which are widely used in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For example, the synthesis of sterically hindered aryl bromides has been reported, with observations on the rotational isomerism and temperature-dependent NMR peak coalescence . These properties are relevant to the target compound, as the presence of bulky substituents can significantly affect its physical behavior and reactivity. Additionally, the synthesis of a natural product starting from a brominated phenyl methanol derivative demonstrates the potential for such compounds to be used in the synthesis of biologically active molecules .

Scientific Research Applications

  • Porphyrin-based Covalent Organic Frameworks

    • Summary of Application : This compound can be used in the development of porphyrin-based covalent organic frameworks (COFs) . COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds .
    • Methods of Application : The compound can be used in the synthesis and modulation strategies employed in the development of porphyrin-based COFs .
    • Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
  • Chemistry of Unsaturated Adamantane Derivatives

    • Summary of Application : This compound could potentially be used in the chemistry of unsaturated adamantane derivatives .
    • Methods of Application : The specific methods of application would depend on the particular reaction and the other compounds involved .
    • Results or Outcomes : The specific results or outcomes can vary greatly depending on the particular reaction and the other compounds involved .
  • Heterocyclic Compound

    • Summary of Application : “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” has important application value in organic synthesis, and can be used as a ligand, catalyst, and intermediate . It can participate in hydrogenation, oxidation, substitution, and other reactions, and is often used in the construction of C-C bonds and C-N bonds in organic synthesis .
    • Methods of Application : Generally, it can be prepared by reacting bromopyridine with a boronic acid pinacol ester .
    • Results or Outcomes : The specific results or outcomes can vary greatly depending on the particular reaction and the other compounds involved .

properties

IUPAC Name

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYJIHWLAKWJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464885
Record name 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

479411-96-6
Record name 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479411-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CRK Jayasundara, JM Gil-Negrete… - The Journal of …, 2021 - ACS Publications
A versatile and efficient method to prepare borylated arenes furnished with alkyl, alkenyl, alkynyl, aryl, and heteroaryl functional groups is developed by merging Ir-catalyzed C–H …
Number of citations: 3 pubs.acs.org

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